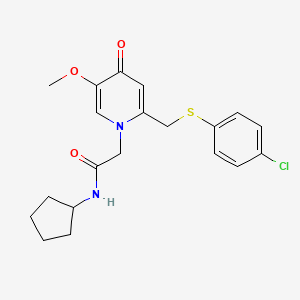![molecular formula C19H31N5O B14970514 2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B14970514.png)
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a combination of piperidine and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridazine intermediates, which are then coupled through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects.
Pyridazine derivatives: Studied for their potential therapeutic applications, including anti-inflammatory and anticancer activities.
Uniqueness
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is unique due to its combination of piperidine and pyridazine rings, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these rings.
Propriétés
Formule moléculaire |
C19H31N5O |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-ethyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H31N5O/c1-3-16(4-2)19(25)24-14-12-23(13-15-24)18-9-8-17(20-21-18)22-10-6-5-7-11-22/h8-9,16H,3-7,10-15H2,1-2H3 |
Clé InChI |
UYDITDGQJIOZCW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-acetylphenyl)propanamide](/img/structure/B14970431.png)
![N-[3-(acetylamino)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14970437.png)
![1,1'-[6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970453.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14970454.png)
![7-(2,5-Difluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14970456.png)
![1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-2-methylpropan-1-one](/img/structure/B14970462.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14970470.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B14970473.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B14970485.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970496.png)
![1,1'-[3-(4-chlorophenyl)-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970497.png)
![N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14970503.png)
![1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B14970507.png)
